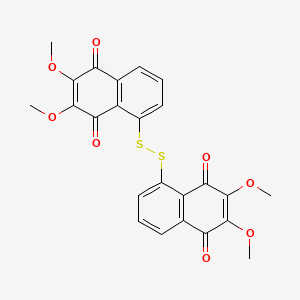![molecular formula C14H18N4S B14151073 1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole CAS No. 89081-58-3](/img/structure/B14151073.png)
1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole is a complex heterocyclic compound that combines the structural features of thiazolidine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of both thiazolidine and triazole moieties in its structure endows it with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole typically involves multi-step reactions
Thiazolidine Ring Formation: The thiazolidine ring can be synthesized by reacting 2,5-dimethylphenylamine with a suitable thiocarbonyl compound under acidic conditions. The reaction is typically carried out at elevated temperatures to facilitate ring closure.
Triazole Ring Formation: The triazole ring can be introduced by reacting the thiazolidine intermediate with hydrazine derivatives under basic conditions. This step often requires the use of a catalyst to promote the cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated reaction monitoring systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the triazole ring or other functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens.
Medicine: Research has indicated that the compound may have anti-inflammatory and anticancer properties. It is being investigated as a potential therapeutic agent for the treatment of various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of enzymes responsible for inflammation or cell proliferation.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, apoptosis, and cell cycle regulation. This modulation can lead to the suppression of inflammatory responses or the induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1,2,4-Triazole: A simple triazole compound with broad-spectrum antimicrobial activity.
Thiazolidine: A basic thiazolidine ring structure with applications in organic synthesis.
2,5-Dimethylphenylamine: An aromatic amine used as a precursor in the synthesis of various heterocyclic compounds.
-
Uniqueness: : The combination of thiazolidine and triazole rings in this compound provides it with unique chemical and biological properties. This dual functionality allows for diverse applications in multiple fields, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
89081-58-3 |
|---|---|
Molekularformel |
C14H18N4S |
Molekulargewicht |
274.39 g/mol |
IUPAC-Name |
2-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C14H18N4S/c1-11-3-4-12(2)13(7-11)14(16-5-6-19-14)8-18-10-15-9-17-18/h3-4,7,9-10,16H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
DFEVKAOTEJOTRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2(NCCS2)CN3C=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



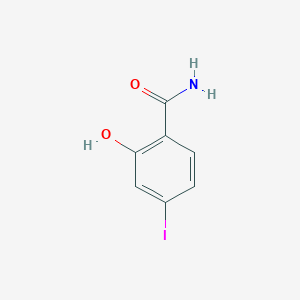
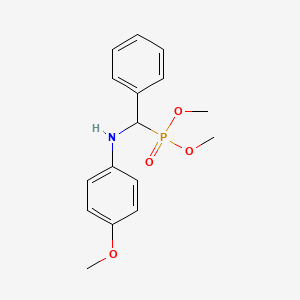
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)



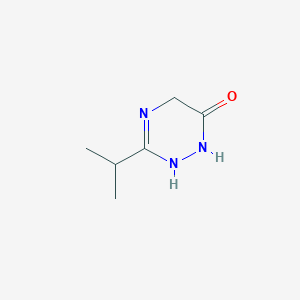
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
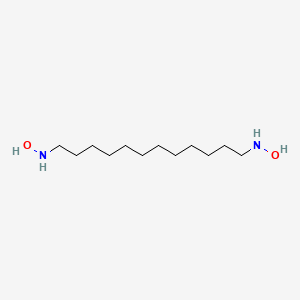
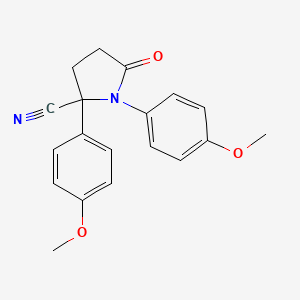
![Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate](/img/structure/B14151061.png)
